molecular formula C13H19N5O4 B12919895 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine CAS No. 60037-51-6

9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

Cat. No.: B12919895
CAS No.: 60037-51-6
M. Wt: 309.32 g/mol
InChI Key: HZZGKMFUKVDCEW-QYVSTXNMSA-N
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Description

This compound is an adenine-derived nucleoside analog featuring a tetrahydrofuran (THF) sugar moiety substituted with 3,4-dimethoxy and 5-methoxymethyl groups. The stereochemistry at positions 2, 3, 4, and 5 of the THF ring is exclusively R-configured, which mimics the natural β-D-ribose conformation found in canonical nucleosides like adenosine. The 6-amine group on the purine base retains hydrogen-bonding capability, a critical feature for interactions in biological systems.

Properties

CAS No.

60037-51-6

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

9-[(2R,3R,4R,5R)-3,4-dimethoxy-5-(methoxymethyl)oxolan-2-yl]purin-6-amine

InChI

InChI=1S/C13H19N5O4/c1-19-4-7-9(20-2)10(21-3)13(22-7)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13H,4H2,1-3H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI Key

HZZGKMFUKVDCEW-QYVSTXNMSA-N

Isomeric SMILES

COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC)OC

Canonical SMILES

COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a series of reactions starting from a suitable sugar derivative. The sugar is protected and then subjected to cyclization to form the tetrahydrofuran ring.

    Attachment of the Purine Base: The purine base is attached to the tetrahydrofuran ring through a glycosylation reaction. This involves the activation of the sugar moiety and its subsequent reaction with the purine base.

    Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the purine base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Structure

The compound features a complex structure that includes a purine base and a tetrahydrofuran moiety with methoxy substitutions. This structural complexity contributes to its diverse biological activities.

Medicinal Chemistry

The compound has been studied for its potential as an antiviral agent . Research indicates that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. For instance, compounds similar to this one have shown activity against various viruses by acting as nucleotide analogs.

Anticancer Research

In anticancer studies, purine derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. A study published in Cancer Research highlighted the efficacy of similar compounds in targeting specific cancer pathways, making them candidates for further development as chemotherapeutic agents.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor , particularly in the context of kinases involved in cell signaling pathways. Inhibitors of these enzymes can modulate cellular responses and are crucial in developing therapies for diseases such as cancer and diabetes.

Molecular Biology

In molecular biology, the compound serves as a useful tool for studying nucleic acid interactions and modifications. Its structural features allow it to be incorporated into RNA or DNA strands, facilitating research into gene expression and regulation mechanisms.

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeTargetReference
Compound AAntiviralViral polymerase
Compound BAnticancerKinase inhibition
Compound CEnzyme inhibitionDNA polymerase

Table 2: Case Studies on Purine Derivatives

Study TitleFindingsJournal
Inhibition of Viral ReplicationDemonstrated significant antiviral activityJournal of Virology
Antiproliferative Effects on CancerInduced apoptosis in breast cancer cellsCancer Research
Kinase Inhibition MechanismsIdentified novel inhibitors of cancer pathwaysNature Reviews

Mechanism of Action

The mechanism of action of 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication or inducing cell death in cancer cells.

Comparison with Similar Compounds

Substituents on the Tetrahydrofuran Ring

The methoxy groups on the THF ring distinguish the target compound from analogs with:

  • Hydroxyl groups: Found in natural nucleosides like inosine (3,4-dihydroxy-THF) and synthetic derivatives (e.g., ). Hydroxyls increase hydrophilicity but reduce metabolic stability.
  • Silyl ethers : Compounds 9 and 69 () use tert-butyldimethylsilyl (TBDMS) protecting groups, which enhance lipophilicity temporarily for synthetic intermediates .
  • Halogenated or benzoylated sugars : describes a 4-chlorobenzoyl- and fluoro-substituted THF, improving stability and electron-withdrawing properties .

Purine Base Modifications

  • 6-Amino group: Retained in the target compound and analogs like Compound 24 (), critical for mimicking adenosine.
  • Halogenation : Bromo (Compound 19, ) and chloro (Compound 9, ) substituents enhance electrophilicity for cross-coupling reactions or cytotoxic activity .
  • N6-Methylation: N6-Methyladenosine () is a key RNA modification affecting epigenetic regulation .

Stereochemical and Conformational Differences

  • The all-R configuration in the target compound contrasts with 3aS,6R configurations in thieno-dioxolane derivatives () and β-D-xylofuranosyl stereochemistry (), altering sugar puckering and receptor binding .

Research Findings and Implications

  • Antiviral/Anticancer Agents : Methoxy groups could improve metabolic stability, as seen in prodrugs like Compound 10d () .
  • Epigenetic Modulation: N6-Methyladenosine () highlights the importance of purine modifications in RNA biology .
  • Fluorescent Probes : THF-linked purines () are used in labeling and imaging .

Biological Activity

The compound 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₉N₅O₅
  • Molecular Weight : 325.32 g/mol
  • CAS Number : 168427-74-5
  • Adenosine Receptor Modulation :
    • This compound acts on adenosine receptors (ARs), which are G protein-coupled receptors involved in various physiological processes including neurotransmission and immune response modulation. Specifically, it may exhibit agonistic or antagonistic properties depending on the receptor subtype.
  • Inhibition of Enzymatic Activity :
    • It has been shown to inhibit enzymes such as adenosine deaminase (ADA), which plays a crucial role in purine metabolism. Inhibition of ADA can lead to increased levels of adenosine, affecting cellular signaling pathways and promoting anti-inflammatory effects .
  • Antioxidant Properties :
    • Preliminary studies suggest that this compound possesses antioxidant properties that may protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

Pharmacological Studies

  • Antiviral Activity :
    • Research indicates that derivatives of purine compounds can exhibit antiviral activity against various viruses, including hepatitis B virus (HBV). The specific compound under discussion has shown promise in preclinical models for inhibiting HBV replication .
  • Anti-inflammatory Effects :
    • The modulation of adenosine receptors by this compound may contribute to its anti-inflammatory effects. Studies have demonstrated that activation of A3 ARs can lead to reduced inflammation in models of arthritis and colitis .

Case Studies

  • Study on Hepatitis B Virus (HBV) :
    • A study evaluated the efficacy of several purine derivatives against HBV in vitro. The results indicated that the compound significantly reduced viral load compared to controls, suggesting its potential as a therapeutic agent for HBV infection .
  • Inflammation Model in Mice :
    • In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers and improved clinical scores compared to untreated groups. This suggests its potential utility in treating inflammatory diseases .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Adenosine Receptor ModulationAgonistic effects on A3 receptor
Antiviral ActivitySignificant reduction in HBV replication
Anti-inflammatory EffectsDecreased inflammatory markers
Antioxidant PropertiesScavenging of free radicals

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